2-Cyano-4-(2-methylthiophenyl)phenol
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Overview
Description
2-Cyano-4-(2-methylthiophenyl)phenol is an organic compound with a complex structure that includes a cyano group, a phenol group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-(2-methylthiophenyl)phenol typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yield and purity of the product. The process may also include steps for purification and isolation of the compound to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-(2-methylthiophenyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The cyano group can be reduced to form amines or other reduced products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NH₃, OH⁻) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the cyano group may produce primary amines.
Scientific Research Applications
2-Cyano-4-(2-methylthiophenyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-4-(2-methylthiophenyl)phenol involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the phenol group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with various biological molecules and pathways, potentially leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-(4-methylthiophenyl)phenol
- 2-Cyano-4-(3-methylthiophenyl)phenol
Uniqueness
2-Cyano-4-(2-methylthiophenyl)phenol is unique due to the specific position of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules and its overall properties.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable subject of study for developing new materials, pharmaceuticals, and chemical processes.
Properties
IUPAC Name |
2-hydroxy-5-(2-methylsulfanylphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NOS/c1-17-14-5-3-2-4-12(14)10-6-7-13(16)11(8-10)9-15/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQLCLFSOMRVEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=C(C=C2)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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